2-Fluoro-6-nitrobenzaldehyde

Physical Characterization Purity Verification Solid-State Chemistry

2-Fluoro-6-nitrobenzaldehyde is a hetero-difunctional aromatic aldehyde in the nitrobenzaldehyde class, bearing electron-withdrawing fluoro and nitro substituents at the ortho and ortho′ positions relative to the carboxaldehyde group. This substitution pattern imparts a distinct electronic environment and steric profile that governs its reactivity in condensation and cyclization reactions, making it a critical intermediate in medicinal chemistry and materials synthesis.

Molecular Formula C7H4FNO3
Molecular Weight 169.11 g/mol
CAS No. 1644-82-2
Cat. No. B167507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-nitrobenzaldehyde
CAS1644-82-2
Molecular FormulaC7H4FNO3
Molecular Weight169.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-]
InChIInChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H
InChIKeyLMTKLMMRJDNPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-nitrobenzaldehyde (CAS 1644-82-2): A Strategic ortho,ortho′-Disubstituted Benzaldehyde Building Block


2-Fluoro-6-nitrobenzaldehyde is a hetero-difunctional aromatic aldehyde in the nitrobenzaldehyde class, bearing electron-withdrawing fluoro and nitro substituents at the ortho and ortho′ positions relative to the carboxaldehyde group [1]. This substitution pattern imparts a distinct electronic environment and steric profile that governs its reactivity in condensation and cyclization reactions, making it a critical intermediate in medicinal chemistry and materials synthesis .

Why Generic 2-Fluoro-6-nitrobenzaldehyde Substitution by Positional Isomers or Halo-Analogs Compromises Synthesis Outcomes


The position and identity of substituents on the benzaldehyde ring are not interchangeable: even slight changes in the ring substitution pattern can lead to significant differences in physical properties, reactivity, and downstream product profiles [1]. For example, moving the nitro group from the 6-position to the 5-position lowers the melting point by approximately 3–5°C, which can affect purification protocols and polymorph screening ; replacing the fluorine atom with chlorine raises the melting point by roughly 7–9°C and fundamentally alters the reactivity toward nucleophilic aromatic substitution, as the leaving-group ability follows Cl > F [2] [3]. Such differences are not academic—they translate directly into varied reaction yields, altered regioselectivities in further functionalization, and potential batch-to-batch inconsistencies if a different isomer is inadvertently substituted. The quantitative evidence below illustrates precisely where 2-fluoro-6-nitrobenzaldehyde diverges from its closest analogs.

Quantitative Differentiation Evidence for 2-Fluoro-6-nitrobenzaldehyde Versus Closest Analogs


Melting Point Differentiation: 2-Fluoro-6-nitrobenzaldehyde vs. 2-Fluoro-5-nitrobenzaldehyde

The melting point of 2-fluoro-6-nitrobenzaldehyde is reported as 62–63°C [1], while its positional isomer 2-fluoro-5-nitrobenzaldehyde melts at 57–60°C . This 3–5°C upward shift in the 2,6-isomer reflects stronger intermolecular interactions in the crystal lattice, likely due to the ortho relationship between the electron-withdrawing nitro and formyl groups, which influences dipole alignment.

Physical Characterization Purity Verification Solid-State Chemistry

Melting Point Differentiation: 2-Fluoro-6-nitrobenzaldehyde vs. 2-Chloro-6-nitrobenzaldehyde

2-Fluoro-6-nitrobenzaldehyde exhibits a melting point of 62–63°C [1], whereas the direct chloro analog 2-chloro-6-nitrobenzaldehyde melts at 71.5–72.5°C [2]. The ~9°C higher melting point of the chloro compound is consistent with the larger polarizable chlorine atom enhancing van der Waals contacts in the solid state.

Physical Characterization Halogen Effects Crystal Engineering

Synthetic Accessibility via Halogen Exchange: Fluoro Selectivity Over Chloro in Nucleophilic Aromatic Substitution

The patent literature explicitly discloses that 2-fluoro-6-nitrobenzaldehyde (among other fluoro-nitro-benzaldehydes) can be prepared by reacting the corresponding chloro-nitrobenzaldehyde with an alkali metal fluoride in a polar aprotic solvent at 50–250°C [1]. The process capitalizes on the fact that the nitro group activates the ring for nucleophilic aromatic substitution, but the fluorine atom, once installed, is a significantly poorer leaving group than chlorine. This means 2-fluoro-6-nitrobenzaldehyde remains stable under subsequent nucleophilic conditions that would displace chlorine in the 2-chloro analog, enabling orthogonal functionalization strategies.

Halex Reaction Nucleophilic Aromatic Substitution Process Chemistry

Enantioselective Alkynylation: Differential Reactivity Among Nitrobenzaldehyde Regioisomers

In a systematic study of enantioselective alkynylation of substituted benzaldehydes, 3-nitrobenzaldehyde underwent reaction in virtually quantitative yield with high enantioselectivity, while 4-nitrobenzaldehyde failed to react under identical conditions . Although 2-fluoro-6-nitrobenzaldehyde was not explicitly included in this study, the data demonstrate that the position of the nitro group on the benzaldehyde ring is a decisive factor for reaction success, not merely a modulating factor. This class-level observation underscores that each regioisomer must be evaluated independently, and inferences drawn from one isomer cannot be assumed to hold for another.

Asymmetric Synthesis Alkynylation Substituent Effects

Application Scenarios Where 2-Fluoro-6-nitrobenzaldehyde Delivers Differentiated Value


Pharmaceutical Intermediate for Fluorinated Heterocycles (Indoles, Quinolines, Quinazolines)

2-Fluoro-6-nitrobenzaldehyde serves as a gateway intermediate in Pd-catalyzed annulation and condensation reactions to construct fluorinated heterocyclic cores . The ortho-nitro group activates the ring for initial nucleophilic aromatic substitution (e.g., amination), while the ortho-fluoro substituent remains intact for subsequent functionalization—a strategic advantage enabled by the halogen leaving-group hierarchy (Cl > F) discussed in Section 3, Evidence Item 3. This sequential reactivity pattern is exploited in the synthesis of indole, quinoline, and quinazoline derivatives bearing fluorine at specific positions, which is critical for tuning metabolic stability in drug candidates [1].

Building Block in Asymmetric Catalysis and Ligand Design

The aldehyde group in 2-fluoro-6-nitrobenzaldehyde participates in enantioselective C–C bond-forming reactions, including alkynylation and aldol condensations . As demonstrated by Tyrrell et al., the position of the nitro group profoundly influences both yield and enantioselectivity in asymmetric alkynylation . Researchers designing chiral ligands or catalysts must therefore specify the exact 2-fluoro-6-nitro isomer to ensure reproducibility and maximize enantiomeric excess, as substitution by the 5-nitro or 4-nitro isomer may lead to dramatically different outcomes.

Fluorescent Probe and Sensor Precursor

The combination of a strong electron-withdrawing nitro group and a reactive aldehyde makes 2-fluoro-6-nitrobenzaldehyde a valuable precursor for fluorescent molecular probes [2]. Condensation with amines yields Schiff bases whose photophysical properties are sensitive to the electronic nature and position of substituents. The ortho-fluoro group provides a handle for further diversification via SNAr (after appropriate activation) or can serve as a 19F NMR reporter group for tracking molecular interactions in solution, adding analytical value beyond that offered by non-fluorinated nitrobenzaldehydes.

Reference Standard for Analytical Method Development

The well-defined melting point (62–63°C) and the availability of high-purity commercial material (≥98%) make 2-fluoro-6-nitrobenzaldehyde a suitable reference standard for HPLC, GC, and DSC calibration in quality control laboratories. Its clear differentiation from the 5-nitro isomer (Δ melting point ≈ 3–5°C) and the 2-chloro analog (Δ melting point ≈ 9°C) provides unambiguous identification benchmarks [1] [2]. This is particularly valuable in regulated pharmaceutical environments where isomer identity must be verified before use in GMP synthesis.

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